molecular formula C11H12N2O2 B7500023 1-(o-Tolyl)dihydrouracil

1-(o-Tolyl)dihydrouracil

Cat. No.: B7500023
M. Wt: 204.22 g/mol
InChI Key: SVNZIAGWQZKSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(o-Tolyl)dihydrouracil, also known as TDH, is a heterocyclic compound that belongs to the family of pyrimidines. TDH is a structural analog of uracil, which is a nitrogenous base found in RNA. TDH has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(o-Tolyl)dihydrouracil is not fully understood. However, it has been suggested that this compound exerts its antiviral activity by inhibiting the viral DNA polymerase. This compound has also been reported to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. Furthermore, this compound has been shown to activate the p53 pathway, which plays a critical role in apoptosis induction.
Biochemical and Physiological Effects
This compound has been reported to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of DNA polymerase, which is essential for viral replication. This compound has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(o-Tolyl)dihydrouracil has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under standard laboratory conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. This compound also has a relatively short half-life, which may limit its efficacy in vivo.

Future Directions

1-(o-Tolyl)dihydrouracil has great potential for the development of novel therapeutics. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, the development of water-soluble analogs of this compound may enhance its efficacy in vivo. Furthermore, the use of this compound in combination with other antiviral or anticancer agents may lead to synergistic effects. Finally, the development of this compound-based drug delivery systems may enhance its bioavailability and reduce its toxicity.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. Its antiviral, anticancer, and anti-inflammatory properties make it a valuable target for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

1-(o-Tolyl)dihydrouracil can be synthesized by reacting uracil with o-tolyl hydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

1-(o-Tolyl)dihydrouracil has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral, anticancer, and anti-inflammatory properties. This compound has been reported to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

1-(2-methylphenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNZIAGWQZKSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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